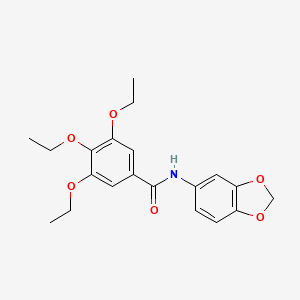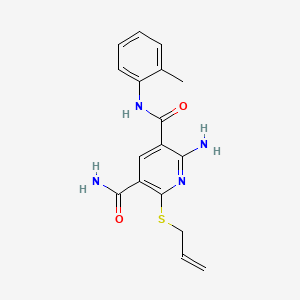![molecular formula C24H20ClN3O4 B4539475 N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide](/img/structure/B4539475.png)
N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide
Descripción general
Descripción
Synthesis Analysis The synthesis of N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide derivatives typically involves linear synthesis methods where aromatic organic acids are converted through a series of steps into the target compounds. The processes utilize techniques like LCMS, IR, ^1H and ^13C NMR spectroscopies, alongside elemental analysis for characterization (Vinayak et al., 2014).
Molecular Structure Analysis The molecular structure of related compounds often exhibits interactions such as hydrogen bonds and π···π interactions, contributing to their stability and reactivity. X-ray diffraction analysis has been employed to elucidate the crystal structures of these compounds, providing insight into their molecular conformations (Chi et al., 2018).
Chemical Reactions and Properties The chemical reactivity of these compounds involves interactions with various enzymes, showcasing activity against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase enzymes. This activity is indicative of their potential utility in various biochemical applications (Rehman et al., 2013).
Physical Properties Analysis The physical properties, including solubility, melting points, and stability, are crucial for understanding the behavior of these compounds in different environments. These properties are typically characterized using various analytical techniques to ensure the compounds' suitability for further applications.
Chemical Properties Analysis The chemical properties, such as reactivity with other chemical entities, potential for forming co-crystals, and their antimicrobial activities, have been extensively studied. For example, their antimicrobial properties against a range of bacteria and fungi have been evaluated, indicating their potential as bioactive agents (Parikh & Joshi, 2014).
Propiedades
IUPAC Name |
N-[4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-20-6-4-3-5-16(20)13-22(29)26-18-10-7-15(8-11-18)23-27-24(32-28-23)19-14-17(25)9-12-21(19)31-2/h3-12,14H,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTJLSGTSGMGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NC(=NO2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-(2-methoxyphenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({[4-(4-nitrophenyl)-1,3-thiazol-2-yl]amino}methyl)-2-naphthol](/img/structure/B4539396.png)
![4-[2-(2,4-dimethoxyphenyl)ethyl]-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B4539398.png)
![diethyl 2-({[(4-bromo-2-chlorophenyl)amino]carbonyl}amino)terephthalate](/img/structure/B4539402.png)
![2-[({3-[(dimethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid](/img/structure/B4539407.png)
![N,N'-bis[5-(ethylthio)-1,3,4-thiadiazol-2-yl]pentanediamide](/img/structure/B4539415.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-2-naphthamide](/img/structure/B4539432.png)
![methyl 3-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-4-methylbenzoate](/img/structure/B4539445.png)
![5-{3-[3-(4-chlorophenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4539452.png)
![3-[(4-chlorobenzyl)thio]propanohydrazide](/img/structure/B4539453.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N,1,3,5-tetramethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4539467.png)
![N-(2,4-dichlorophenyl)-2-({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B4539472.png)
![4-bromo-N-{3-cyano-5-[(diethylamino)carbonyl]-4-methyl-2-thienyl}-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4539479.png)

